Royal Jelly acid

Description

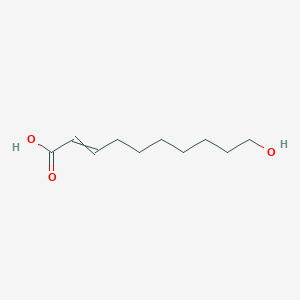

Structure

3D Structure

Properties

IUPAC Name |

(E)-10-hydroxydec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBZHVUGQROELI-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CC(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC/C=C/C(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045504 | |

| Record name | trans-10-Hydroxy-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14113-05-4 | |

| Record name | trans-10-Hydroxy-2-decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14113-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxydecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14113-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-10-Hydroxy-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-10-Hydroxy-2-decenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-HYDROXYDECENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B519G7TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Queen's Elixir: A Technical History of 10-Hydroxy-2-Decenoic Acid's Discovery

A deep dive into the pioneering research that first isolated and identified the signature fatty acid of royal jelly, 10-Hydroxy-2-Decenoic Acid (10-HDA). This whitepaper details the initial discovery, the key researchers involved, and the classical experimental methodologies that laid the foundation for our understanding of this unique bioactive compound.

Introduction

For centuries, royal jelly, the exclusive nourishment of the queen honeybee, has been lauded for its remarkable biological properties. The quest to understand the chemical constituents responsible for its unique effects led to a pivotal discovery in the mid-20th century: the isolation and identification of 10-hydroxy-2-decenoic acid (10-HDA). This unsaturated hydroxy fatty acid is a major lipid component of royal jelly and is not found in any other natural source, making it a key marker for the authenticity and quality of royal jelly products.[1] This technical guide provides a comprehensive overview of the historical discovery of 10-HDA, focusing on the seminal work of the pioneering researchers and the experimental protocols they employed.

The Initial Discovery: A Tale of Two Laboratories

The first successful isolation and characterization of 10-hydroxy-2-decenoic acid was a landmark achievement in natural product chemistry. The discovery is primarily attributed to two independent research groups who published their findings in the late 1950s.

In 1957, the German biochemist Adolf Butenandt, a Nobel laureate, and his colleague Hans Rembold at the Max Planck Institute for Biochemistry were the first to report the isolation and partial characterization of a novel unsaturated hydroxy acid from royal jelly.[2][3] Their work, published in Hoppe-Seyler's Zeitschrift für Physiologische Chemie, laid the groundwork for identifying this key component.

Two years later, in 1959, a team of British chemists, S. A. Barker, A. B. Foster, D. C. Lamb, and N. Hodgson, independently confirmed the structure of this compound and formally named it 10-hydroxy-Δ²-decenoic acid.[4][5] Their findings were published in the prestigious journal Nature.

Experimental Protocols of the Pioneers

The methodologies employed by these early researchers, while rudimentary by today's standards, were meticulous and innovative for their time. They relied on classical chemical techniques for extraction, purification, and structural elucidation.

Isolation and Purification of 10-HDA

The initial challenge was to extract the lipid fraction from the complex matrix of royal jelly, which is a mixture of proteins, sugars, water, and other minor components.

Butenandt and Rembold's Approach (1957):

-

Solvent Extraction: Lyophilized (freeze-dried) royal jelly was likely subjected to extraction with a non-polar organic solvent, such as diethyl ether or a mixture of chloroform and methanol, to isolate the lipid-soluble components.

-

Saponification and Acidification: The lipid extract would then be saponified by heating with an alkali (e.g., potassium hydroxide in ethanol) to hydrolyze any esters. Subsequent acidification of the mixture would protonate the fatty acids, allowing them to be extracted back into an organic solvent.

-

Crystallization: The crude fatty acid mixture would then be purified by repeated crystallization from various solvents to isolate the most abundant crystalline fatty acid.

Barker, Foster, Lamb, and Hodgson's Method (1959):

The 1959 Nature paper provides more accessible, albeit concise, details of their experimental approach:

-

Ether Extraction: Fresh royal jelly was extracted with diethyl ether.

-

Alkali Treatment and Re-extraction: The ether extract was treated with an aqueous alkali solution to separate the acidic components (fatty acids) from neutral lipids. The alkaline aqueous layer was then acidified, and the liberated fatty acids were re-extracted with ether.

-

Column Chromatography: The crude fatty acid mixture was subjected to column chromatography on silica gel. Elution with a gradient of solvents of increasing polarity would have allowed for the separation of the different fatty acids. 10-HDA, being a polar fatty acid, would have been eluted with a more polar solvent system.

-

Crystallization: The fractions containing the desired compound were combined, and the solvent was evaporated. The resulting solid was then purified by recrystallization to yield pure 10-hydroxy-2-decenoic acid.

Structural Elucidation

In the absence of modern spectroscopic techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the researchers relied on a combination of classical chemical methods and early spectroscopic techniques to determine the structure of the newly isolated compound.

-

Elemental Analysis: This technique would have been used to determine the empirical formula of the compound by precisely measuring the percentage of carbon, hydrogen, and oxygen.

-

Melting Point Determination: A sharp and consistent melting point of the crystalline solid would have been a key indicator of its purity.

-

Titration: Acid-base titration would have been used to determine the equivalent weight of the carboxylic acid, providing information about its molecular weight.

-

Chemical Degradation: The positions of the hydroxyl group and the double bond were likely determined through a series of chemical reactions, such as oxidation and ozonolysis, followed by the identification of the resulting smaller fragments.

-

Infrared (IR) Spectroscopy: By the late 1950s, infrared spectroscopy was becoming a valuable tool for organic chemists. The IR spectrum of 10-HDA would have shown characteristic absorption bands for the hydroxyl group (-OH), the carboxylic acid group (-COOH), and the carbon-carbon double bond (C=C), providing crucial structural information.

The First Synthesis of 10-Hydroxy-2-Decenoic Acid

The definitive confirmation of the structure of a natural product often comes from its total synthesis in the laboratory. In the early 1960s, a team led by Sir Robert Robinson, another Nobel laureate, accomplished the first synthesis of 10-hydroxy-2-decenoic acid. This work not only confirmed the structure proposed by the earlier researchers but also made the compound available for further biological studies. A patent filed in the 1960s also describes a method for synthesizing cis and E-10-hydroxy-2-decylenic acid.[6]

The synthetic routes of that era typically involved multi-step processes starting from readily available chemical precursors. One of the early synthetic methods involved the following key steps:

-

Starting Material: A common starting material was a long-chain dicarboxylic acid, such as suberic acid.

-

Reduction and Selective Oxidation: The dicarboxylic acid was reduced to the corresponding diol. One of the hydroxyl groups was then selectively oxidized to an aldehyde.

-

Chain Elongation and Introduction of the Double Bond: The aldehyde was then subjected to a condensation reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, with a reagent that would introduce the remaining two carbon atoms and the α,β-unsaturated double bond.

-

Hydrolysis: The final step was the hydrolysis of the resulting ester to yield 10-hydroxy-2-decenoic acid.

Quantitative Data from Early Studies

The early studies on royal jelly composition provided the first quantitative estimates of the 10-HDA content. While the analytical methods of the time were less precise than modern techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), they provided a valuable baseline.

| Study | Year | Reported 10-HDA Content in Royal Jelly | Method of Analysis |

| Butenandt and Rembold | 1957 | Not explicitly quantified in the initial report, but identified as a major component. | Gravimetric analysis after isolation and crystallization |

| Barker et al. | 1959 | Identified as a major fatty acid. | Column chromatography and gravimetric analysis |

| Modern HPLC and GC-MS studies | 1990s-Present | 1.4% to over 2.0% of fresh royal jelly | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)[3][4] |

It is important to note that the reported concentration of 10-HDA in royal jelly can vary depending on factors such as the geographical origin, the season, and the age of the bee larvae for which it is produced.

Logical Workflow of the Discovery Process

The discovery of 10-HDA followed a logical progression of scientific inquiry, typical for the elucidation of natural products during that period.

Signaling Pathways and Biological Activities: Early Insights

Following its discovery and synthesis, researchers began to investigate the biological activities of 10-HDA. Early studies focused on its antimicrobial properties. It was observed that 10-HDA exhibited inhibitory activity against various bacteria and fungi. This was a significant finding, as it provided a scientific basis for the traditional use of royal jelly in promoting health and preventing infections.

The diagram below illustrates the initial understanding of 10-HDA's biological role, primarily as an antimicrobial agent.

Conclusion

The discovery of 10-hydroxy-2-decenoic acid was a pivotal moment in the scientific understanding of royal jelly. The pioneering work of Butenandt, Rembold, Barker, Foster, Lamb, and Hodgson, using the analytical tools of their time, successfully isolated and identified this unique fatty acid. Their research not only unveiled a key bioactive component of a revered natural product but also paved the way for decades of subsequent research into the diverse pharmacological properties of 10-HDA, which are now known to include immunomodulatory, anti-inflammatory, and neurogenic effects. This historical account serves as a testament to the enduring value of fundamental natural product chemistry in drug discovery and our understanding of the natural world.

References

- 1. researchgate.net [researchgate.net]

- 2. [Royal jelly of the honeybee. I. Isolation, constitution analysis, and incidence of 10-hydroxy-delta 2-decenoi acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apiservices.biz [apiservices.biz]

- 4. Identification of 10-hydroxy-delta 2-decenoic acid in royal jelly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103159617A - Method for synthesis of 10-hydroxy-2-decenoic acid - Google Patents [patents.google.com]

- 6. scielo.br [scielo.br]

An In-depth Technical Guide on the Physicochemical Properties of Royal Jelly Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Royal Jelly acid, chemically known as (E)-10-hydroxy-2-decenoic acid (10-HDA), is a unique and principal fatty acid found in royal jelly, the exclusive food of queen honeybees. This compound is a significant contributor to the observed biological activities of royal jelly, which range from anti-inflammatory and antibacterial to neuroprotective and immunomodulatory effects. A thorough understanding of its physicochemical properties is paramount for its application in research and drug development. This guide provides a comprehensive overview of these properties, details experimental protocols for its analysis, and visualizes its key signaling pathways.

Core Physicochemical Properties

The distinct chemical structure of 10-HDA, an unsaturated hydroxy fatty acid, dictates its physical and chemical behaviors, including its solubility, stability, and interactions with biological systems.

Data Presentation

Quantitative data regarding the physicochemical properties of 10-HDA are summarized in the table below for clear and easy comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2][3][4] |

| Molecular Weight | 186.25 g/mol | [1][2][4][5] |

| Appearance | White to off-white crystalline solid | [1][3][5] |

| Melting Point | 64-68 °C | [1][6] |

| Boiling Point | ~339.2 °C (Predicted) | [1][6][7] |

| Density | ~1.038 g/cm³ (Predicted) | [1][3][6] |

| pKa | 4.78 (Predicted) | [1][6] |

| UV Absorption (λmax) | 209-217 nm | [8][9] |

| Solubility | ||

| in Ethanol | ~20 mg/mL | [1][6][8] |

| in DMSO | ~30 mg/mL | [1][6][8] |

| in DMF | ~30 mg/mL | [1][6][8] |

| in Water | Sparingly soluble | [3][7] |

Experimental Protocols

Accurate characterization and quantification of 10-HDA are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.

Protocol: Quantification of 10-HDA in Royal Jelly using HPLC

Objective: To determine the concentration of 10-HDA in a royal jelly sample.

Materials & Equipment:

-

Royal jelly sample

-

10-HDA analytical standard

-

Methanol (HPLC grade)

-

Deionized water

-

Phosphoric acid or Formic acid

-

HPLC system with UV detector

-

C18 reverse-phase column

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Sonicator

-

Centrifuge

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of 10-HDA standard in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions to create a calibration curve with a range of concentrations (e.g., 10-100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a known amount of royal jelly.

-

Disperse the sample in a methanol/water solution.

-

Sonicate to ensure thorough extraction.

-

Centrifuge to pellet insoluble materials.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and water (e.g., 50:50, v/v), acidified with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: 215 nm.[9]

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standards to establish a calibration curve of peak area versus concentration.

-

Inject the prepared sample.

-

Identify the 10-HDA peak based on the retention time of the standard.

-

Quantify the 10-HDA in the sample using the calibration curve.

-

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the quantification of 10-HDA using HPLC.

Signaling Pathways

10-HDA exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is critical for drug development.

Anti-inflammatory Pathway

10-HDA has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1]

Mechanism:

-

Pro-inflammatory stimuli (e.g., cytokines) activate the NF-κB pathway.

-

This leads to the degradation of IκB, the inhibitor of NF-κB.

-

NF-κB translocates to the nucleus and induces the expression of inflammatory genes.

-

10-HDA can inhibit this process, reducing the production of pro-inflammatory mediators.[1]

Mandatory Visualization: Signaling Pathway

Caption: Inhibition of the NF-κB pathway by 10-HDA.

Neurogenesis Pathway

10-HDA has been found to promote the neurogenesis of neural stem/progenitor cells, indicating its potential in neurodegenerative disease research.

Mechanism: While the exact mechanism is still under investigation, it is hypothesized that 10-HDA may interact with specific receptors or signaling molecules that trigger intracellular cascades leading to the differentiation of neural stem cells into neurons.

Mandatory Visualization: Logical Relationship

Caption: Proposed mechanism of 10-HDA-induced neurogenesis.

References

- 1. 10-Hydroxy-2-decenoic acid | 14113-05-4 [chemicalbook.com]

- 2. Queen bee acid - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. 10-Hydroxy-2-decenoic acid | C10H18O3 | CID 5312738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. echemi.com [echemi.com]

- 7. 10-hydroxydecenoic acid, 765-01-5 [thegoodscentscompany.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. scribd.com [scribd.com]

The Multifaceted Biological Activities of 10-Hydroxy-2-Decenoic Acid (10-HDA): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-2-decenoic acid (10-HDA), a unique medium-chain fatty acid predominantly found in royal jelly, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] This technical guide provides an in-depth analysis of the biological functions and activities of 10-HDA, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-inflammatory and Immunomodulatory Activities

10-HDA exhibits potent anti-inflammatory and immunomodulatory effects by modulating key signaling pathways and cytokine production.[3][4]

Mechanisms of Action: Studies have shown that 10-HDA can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-8 in various cell models, including human colon cancer cells (WiDr).[3][4][5] This inhibition is partly mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[3][5] Interestingly, 10-HDA has also been shown to increase the production of the anti-inflammatory cytokine IL-1 receptor antagonist (IL-1ra) in a dose-dependent manner.[3][5] Some evidence also suggests that 10-HDA may act as a histone deacetylase inhibitor (HDACI), which could contribute to its anti-inflammatory properties.[3] Furthermore, 10-HDA has been reported to stimulate the Th1 polarizing capability of human monocyte-derived dendritic cells, indicating its role in modulating adaptive immunity.[3]

Signaling Pathway:

Caption: 10-HDA's anti-inflammatory signaling pathway.

Anti-Cancer Activities

10-HDA has demonstrated significant anti-tumor effects against a range of cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[6][7][8]

Mechanisms of Action: In human hepatoma (HepG2) cells, 10-HDA has been shown to induce both apoptosis and necrosis.[6] This is accompanied by an upregulation of pro-apoptotic proteins like caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[6][7] Furthermore, 10-HDA can induce cell cycle arrest at the G0/G1 phase in human lung cancer cells (A549).[7] The anti-cancer effects of 10-HDA are also linked to the regulation of signaling pathways including MAPK, STAT3, NF-κB, and TGF-β1, often mediated by the induction of reactive oxygen species (ROS).[7]

Quantitative Data on Anti-Cancer Activity:

| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |

| HepG2 | Human Hepatoma | CC50: 59.6 µg/mL | [6] |

| THLE-3 | Normal Human Liver | CC50: 106.4 µg/mL | [6] |

| A549 | Human Lung Cancer | IC50: 22.68 µM | [7] |

| NCI-H460 | Human Lung Cancer | IC50: 44.03 µM | [7] |

| NCI-H23 | Human Lung Cancer | IC50: 44.79 µM | [7] |

| IMR90 | Normal Human Lung Fibroblasts | No significant cytotoxicity | [7] |

| SU-DHL-2 | Lymphoma | IC50: 496.8 µg/mL | [8][9] |

| LO2 | Normal Human Liver | IC50: ~1000 µg/mL | [9] |

| HSF | Normal Human Fibroblasts | IC50: >1000 µg/mL | [9] |

| WiDr | Human Colon Adenocarcinoma | 3 mM (significant inhibition) | [5] |

| Various | Mouse Leukemia, Lymphosarcoma, Mammary Carcinoma, Ehrlich Carcinoma | 1.5 mg/mL | [7] |

| Human Colorectal Adenocarcinoma | Human Colorectal Adenocarcinoma | 37.5 µmol/mL | [7] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described for assessing the effect of 10-HDA on HepG2 cell viability.[6]

-

Cell Seeding: Plate HepG2 cells (1 x 10^4 cells/mL) in a 12-well plate and incubate at 37°C and 5% CO2.

-

Treatment: Expose the cells to varying concentrations of 10-HDA (e.g., 25, 50, 100, 200 µg/mL) for 48 hours. Include a control group with solvent only.

-

MTT Addition: Add 50 µL of MTT solution to each well and incubate at 37°C for 4 hours.

-

Solubilization: Add 50 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the half-maximal cytotoxic concentration (CC50).

Signaling Pathway:

Caption: 10-HDA's pro-apoptotic signaling in cancer cells.

Antimicrobial Activity

10-HDA demonstrates broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.[3][4][5]

Mechanisms of Action: The antibacterial properties of 10-HDA are attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. It has been shown to be effective against a range of human and animal pathogens.[3] Additionally, 10-HDA can inhibit biofilm formation and virulence in bacteria like Staphylococcus aureus.[10] It achieves this by downregulating the expression of global regulators such as sarA and agrA, and the α-hemolysin gene hla.[10]

Quantitative Data on Antimicrobial Activity:

| Bacterial Type | MIC (µM) | MBC (µM) | Reference |

| Gram-positive bacteria | 23–44 | 33–66 | [3][5] |

| Gram-negative bacteria | 40–43 | 74–78 | [3][5] |

Note: The growth of Pseudomonas aeruginosa was not affected by 10-HDA.[3][5]

Experimental Protocol: Determination of MIC and MBC

This protocol is based on the methodology for evaluating the growth inhibition of bacteria by 10-HDA.[4]

-

Bacterial Culture: Grow pathogenic bacterial strains to a specific optical density.

-

Serial Dilution: Prepare serial dilutions of 10-HDA in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the specific bacteria.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of 10-HDA that visibly inhibits bacterial growth.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Neuroprotective and Neuromodulatory Effects

Emerging evidence suggests that 10-HDA possesses neuroprotective properties and can modulate neuronal processes.[11][12][13]

Mechanisms of Action: In a rat model of ischemic stroke, 10-HDA supplementation significantly reduced brain infarction and weight loss.[11][12] These effects were associated with reduced levels of active caspase-3 and PARP-1, and increased levels of acetyl-histone H3 and H4, suggesting a role in inhibiting apoptosis and modulating epigenetic factors.[11][12] Furthermore, 10-HDA has been shown to promote neurogenesis from neural stem/progenitor cells in vitro.[13] It is believed to cross the blood-brain barrier and exert neuromodulatory activities.[13]

Skin Health and Wound Healing

10-HDA has beneficial effects on skin health, including promoting collagen production and aiding in wound healing.[14][15]

Mechanisms of Action: 10-HDA has been shown to enhance the production of type I pro-collagen by fibroblasts. It also induces the production of proteins essential for skin barrier function, such as involucrin, transglutaminase-1, and filaggrin, by human keratinocytes.[15] In diabetic mice, 10-HDA has been observed to improve skin damage by regulating the Wnt/β-catenin pathway and attenuating keratinocyte pyroptosis.[16]

Metabolic Regulation

10-HDA has shown potential in regulating glucose metabolism, suggesting a therapeutic role in metabolic disorders like type 2 diabetes.

Mechanisms of Action: In a mouse model of type 2 diabetes, 10-HDA was found to exert hypoglycemic effects.[17][18] This is achieved through the activation of the PI3K/AKT/GSK3β signaling pathway, which is crucial for insulin signaling and glucose metabolism.[17][18]

Signaling Pathway:

Caption: 10-HDA's role in the PI3K/AKT glucose metabolism pathway.

Longevity and Anti-aging

Studies in model organisms suggest that 10-HDA may play a role in promoting longevity.

Mechanisms of Action: In Caenorhabditis elegans, 10-HDA has been shown to extend lifespan through mechanisms related to dietary restriction and the Target of Rapamycin (TOR) signaling pathway, independent of insulin-like signaling.[19][20]

Conclusion

10-Hydroxy-2-decenoic acid is a promising bioactive compound with a wide array of therapeutic potentials. Its well-documented anti-inflammatory, anti-cancer, antimicrobial, neuroprotective, and metabolic regulatory activities, underpinned by its influence on multiple signaling pathways, make it a compelling candidate for further investigation and development in the pharmaceutical and nutraceutical industries. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research aimed at harnessing the full therapeutic potential of this unique fatty acid.

References

- 1. mdpi.com [mdpi.com]

- 2. Royal jelly acid: preparation, metabolism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells [mdpi.com]

- 10. Anti-Biofilm and Anti-Hemolysis Activities of 10-Hydroxy-2-decenoic Acid against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. apipharma.com [apipharma.com]

- 15. researchgate.net [researchgate.net]

- 16. Preventive Effect of Royal Jelly and 10-HDA on Skin Damage in Diabetic Mice through Regulating Keratinocyte Wnt/β-Catenin and Pyroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Royal Jelly Acid (10-HDA) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Royal Jelly acid, chemically known as trans-10-hydroxy-2-decenoic acid (10-HDA), is a unique and abundant fatty acid found in royal jelly, the exclusive food of queen honeybees.[1] This bioactive compound is credited with many of the therapeutic properties associated with royal jelly, including anti-inflammatory, anti-cancer, immunomodulatory, and anti-diabetic effects.[1][2][3] This technical guide provides a comprehensive review of the existing research literature on 10-HDA, with a focus on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data has been summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Biological Activities and Therapeutic Potential

10-HDA exhibits a wide range of pharmacological activities, making it a subject of intense research for its potential therapeutic applications.

Anti-Cancer Activity

A significant body of research has focused on the anti-cancer properties of 10-HDA. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[3][4] The anti-tumor effects of 10-HDA have been observed in several cancer types, including colon, lung, liver, and lymphoma.[4]

Anti-Inflammatory Effects

10-HDA has been shown to possess potent anti-inflammatory properties. It can significantly downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] The mechanism behind this effect involves the suppression of key inflammatory signaling pathways.[1]

Immunomodulatory Functions

Research indicates that 10-HDA can modulate the immune response.[5] For instance, it has been shown to stimulate Th1 polarizing capability of human monocyte-derived dendritic cells.[5] This suggests a potential role for 10-HDA in modulating immune responses in various pathological conditions.

Metabolic Regulation

Studies have highlighted the potential of 10-HDA in managing metabolic disorders. In hyperlipidemic rats, it has been shown to reduce levels of triglycerides, total cholesterol, and β-lipoproteins, while increasing high-density lipoprotein levels.[1] This suggests a beneficial role in combating glucolipid metabolic diseases.[1][6]

Other Biological Activities

Beyond the major areas mentioned above, research has also explored other potential benefits of 10-HDA, including:

-

Antimicrobial activity: 10-HDA has demonstrated bactericidal effects against various human and animal pathogens.[5]

-

Anti-melanogenesis: It has been shown to inhibit melanin synthesis, suggesting its potential use in skin whitening products.[7]

-

Bone health: 10-HDA has been identified as a key component in royal jelly that protects against bone loss by inhibiting osteoclastogenesis.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of 10-HDA.

Table 1: In Vitro Cytotoxicity of 10-HDA against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HepG2 | Human Hepatoma | 59.6 µg/mL | [3] |

| A549 | Human Lung Cancer | 22.68 µM | [9] |

| NCI-H460 | Human Lung Cancer | 44.03 µM | [9] |

| NCI-H23 | Human Lung Cancer | 44.79 µM | [9] |

| SU-DHL-2 | Human B-cell Lymphoma | 496.8 µg/mL | [10] |

Table 2: In Vitro Cytotoxicity of 10-HDA against Normal Cell Lines

| Cell Line | Cell Type | IC50 Value | Reference |

| THLE-3 | Normal Human Liver | 106.4 µg/mL | [3] |

| LO2 | Normal Human Liver | ~1000 µg/mL | [4] |

| HSF | Normal Human Fibroblast | >1000 µg/mL | [4] |

| IMR90 | Normal Human Lung Fibroblast | No significant cytotoxicity | [9] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of 10-HDA are mediated through its interaction with various cellular signaling pathways.

Anti-Inflammatory Signaling

10-HDA exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the suppression of the NF-κB pathway .[5] It also alleviates inflammation by suppressing the phosphorylation of JNK1/2 and p38 MAPK .[1]

Caption: 10-HDA Anti-Inflammatory Signaling Pathway.

Anti-Cancer Signaling

The anti-cancer activity of 10-HDA involves the modulation of multiple signaling pathways that regulate cell proliferation, apoptosis, and migration. In human lung cancer cells (A549), 10-HDA has been shown to induce ROS-mediated apoptosis by regulating the MAPK, STAT3, NF-κB, and TGF-β1 signaling pathways .[9]

Caption: 10-HDA Anti-Cancer Signaling in A549 Cells.

Bone Health Signaling

10-HDA protects against bone loss by directly interacting with the free fatty acid receptor 4 (FFAR4) on osteoclasts. This binding inhibits the RANKL-induced activation of the NF-κB signaling pathway , which in turn attenuates the induction of NFATc1, a key transcription factor for osteoclastogenesis.[8]

Caption: 10-HDA Signaling in Osteoclasts.

Experimental Protocols

A standardized and reliable method for the quantification of 10-HDA is crucial for quality control of royal jelly products and for research purposes. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique.

Quantification of 10-HDA using HPLC

This section details a typical experimental protocol for the analysis of 10-HDA in royal jelly samples.

1. Sample Preparation:

-

Accurately weigh approximately 50 mg of the royal jelly sample.

-

Dissolve the sample in 25 mL of a solvent mixture (e.g., methanol and water, 50:50, v/v).

-

Sonicate the solution for at least 30 minutes to ensure complete dissolution.

-

Filter the sample solution sequentially through 0.45 µm and 0.2 µm nylon membrane filters.[11]

2. Internal Standard Preparation:

-

Prepare a stock solution of an internal standard, such as methyl 4-hydroxybenzoate (MHB), at a concentration of 100 µg/mL in the same solvent mixture.[11]

3. Standard Curve Preparation:

-

Prepare a stock solution of 10-HDA (e.g., 160 µg/mL).

-

Perform serial dilutions to obtain a series of standard solutions with concentrations ranging from 0.1 to 160 µg/mL.

-

Mix an equal volume of each standard solution with the internal standard solution.[11]

4. HPLC Conditions:

-

HPLC System: A standard HPLC system equipped with a UV absorbance detector.

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 × 4.6 mm).

-

Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 55:45:2.7, v/v/v).[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 3 µL.[11]

5. Data Analysis:

-

Construct a standard curve by plotting the peak area ratio of 10-HDA to the internal standard against the concentration of 10-HDA.

-

Determine the concentration of 10-HDA in the sample by interpolating its peak area ratio on the standard curve.

Caption: Experimental Workflow for HPLC Quantification of 10-HDA.

Conclusion

This compound (10-HDA) is a promising natural compound with a diverse array of biological activities. The research reviewed in this guide highlights its significant potential in the development of novel therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and metabolic conditions. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this unique fatty acid. Future research should focus on in-depth mechanistic studies and well-designed clinical trials to fully elucidate the therapeutic efficacy and safety of 10-HDA in humans.

References

- 1. This compound: preparation, metabolism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of 10-Hydroxydecanoic Acid [mdpi.com]

- 3. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells [mdpi.com]

- 4. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss via FFAR4|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]

- 9. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apiservices.biz [apiservices.biz]

Unraveling the Pharmacokinetic Profile of 10-Hydroxy-2-Decenoic Acid (10-HDA) in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-2-decenoic acid (10-HDA), a unique medium-chain fatty acid found exclusively in royal jelly, has garnered significant scientific interest for its diverse pharmacological activities. These include potential anti-inflammatory, anti-tumor, and neuroprotective properties, making it a compelling candidate for further investigation in drug development. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is fundamental to translating its therapeutic potential. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of the pharmacokinetic profile of 10-HDA in preclinical models, focusing on data presentation, experimental protocols, and visual representations of key processes.

Data Presentation: Administration of 10-HDA in Preclinical Studies

Despite numerous studies investigating the pharmacological effects of 10-HDA, there is a notable scarcity of publicly available quantitative pharmacokinetic data, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The following table summarizes the administration protocols from several key preclinical studies. This information is crucial for designing future pharmacokinetic and pharmacodynamic (PK/PD) studies.

| Animal Model | Route of Administration | Dose | Dosing Regimen | Vehicle | Study Focus | Reference |

| Swiss albino mice | Oral | 2.5 and 5 mg/kg | Once daily for 2 weeks | Not specified | Anti-tumor effects | [1] |

| C57BL/6J mice | Not specified | 100 mg/kg/day | Daily for 28 weeks | Not specified | Prevention of diabetic skin damage | [2] |

| KK-Ay mice | Oral gavage | 3 mg/kg | Daily for 4 weeks | 25% ethanol | Improvement of hyperglycemia and insulin resistance | [3] |

| Ovariectomized Wistar rats | Diet | 100 mg/kg/day (estimated) | For 12 weeks | Standard rodent chow | Bone metabolism | [4] |

| Cyclophosphamide-induced mice | Intragastrical | 0.1 g/kg/day | Daily for one week | Not specified | Rescue of weight loss | [5] |

Note: The absence of reported pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) in these studies represents a significant knowledge gap in the preclinical development of 10-HDA.

Experimental Protocols

Detailed methodologies are paramount for the reproducibility and interpretation of preclinical studies. Below are outlines of typical experimental protocols for in vivo administration and analytical quantification of 10-HDA.

In Vivo Administration and Sampling Protocol (General)

A typical preclinical pharmacokinetic study of 10-HDA would involve the following steps:

-

Animal Model Selection: The choice of animal model is critical and often starts with rodents like mice or rats due to their well-characterized physiology and ease of handling.[6]

-

Compound Formulation and Administration: 10-HDA is typically formulated in a suitable vehicle, such as an aqueous solution with ethanol or incorporated into the diet.[3][4] Administration can be via various routes, with oral gavage being common for assessing oral bioavailability.[3] Intravenous administration is also essential to determine absolute bioavailability.[6]

-

Dosing: The dose selection is often informed by previous pharmacological studies. For a comprehensive PK profile, a range of doses may be investigated.[7]

-

Sample Collection: Blood samples are collected at predetermined time points post-administration. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.[6] Plasma is then separated from the blood samples for analysis. For excretion studies, urine and feces can be collected using metabolic cages.[7]

-

Sample Processing and Storage: Plasma samples are typically processed and stored at low temperatures (e.g., -80°C) until analysis to ensure the stability of the analyte.

Analytical Methodology for 10-HDA Quantification

Accurate quantification of 10-HDA in biological matrices is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a widely used and reliable method.

Sample Preparation:

-

Extraction: 10-HDA is extracted from the biological matrix (e.g., plasma, tissue homogenate). This often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[8]

-

Derivatization (for GC analysis): If gas chromatography (GC) is used, 10-HDA needs to be converted to a more volatile derivative. However, HPLC is often preferred to avoid potential loss of the analyte during this step.[8]

-

Reconstitution: The extracted and dried sample is reconstituted in a solvent compatible with the mobile phase of the HPLC system.

HPLC Analysis:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.[8]

-

Column: A reversed-phase C18 column is commonly employed for the separation of 10-HDA.[8]

-

Mobile Phase: A mixture of methanol and an acidic aqueous solution (e.g., water with phosphoric acid) is often used as the mobile phase in an isocratic elution mode.[8]

-

Detection: UV detection is typically performed at a wavelength of around 215 nm.[8]

-

Quantification: The concentration of 10-HDA in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of 10-HDA. An internal standard is often used to improve accuracy and precision.[8]

Mandatory Visualization

Experimental Workflow for a Preclinical Pharmacokinetic Study of 10-HDA

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Postulated ADME Pathway of 10-HDA

Given the limited direct research on the ADME of 10-HDA, the following pathway is inferred from the general metabolism of fatty acids.

Caption: A postulated ADME pathway for 10-HDA.

Conclusion and Future Directions

The therapeutic potential of 10-HDA is evident from a growing body of pharmacological research. However, a significant gap exists in our understanding of its pharmacokinetic profile in preclinical models. The lack of published data on key parameters such as Cmax, Tmax, AUC, and bioavailability hinders the rational design of further preclinical and clinical studies.

Future research should prioritize comprehensive pharmacokinetic studies of 10-HDA in relevant animal models. These studies should employ validated analytical methods and robust experimental designs to generate reliable data on the ADME of 10-HDA. A deeper understanding of its metabolic fate and excretion pathways is also crucial. Elucidating the complete pharmacokinetic profile of 10-HDA will be instrumental in unlocking its full therapeutic potential and advancing its development as a novel therapeutic agent.

References

- 1. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preventive Effect of Royal Jelly and 10-HDA on Skin Damage in Diabetic Mice through Regulating Keratinocyte Wnt/β-Catenin and Pyroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 10-Hydroxy-2-decenoic acid, a natural product, improves hyperglycemia and insulin resistance in obese/diabetic KK-Ay mice, but does not prevent obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 10-Hydroxy-2-decenoic Acid and 10-Hydroxydecanoic Acid in Royal Jelly on Bone Metabolism in Ovariectomized Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. admescope.com [admescope.com]

- 7. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]

- 8. apiservices.biz [apiservices.biz]

molecular mechanism of action of 10-hydroxy-2-decenoic acid

An In-depth Technical Guide on the Molecular Mechanism of Action of 10-Hydroxy-2-Decenoic Acid

Introduction

10-Hydroxy-2-decenoic acid (10-HDA), a unique medium-chain fatty acid, is the principal bioactive lipid component of royal jelly, the exclusive nourishment of queen honeybees.[1][2][3] Its exclusive presence in royal jelly makes it a key marker for the product's quality and authenticity.[4][5] Accumulating scientific evidence has revealed a broad spectrum of pharmacological activities for 10-HDA, including anti-inflammatory, immunomodulatory, anti-tumor, neuroprotective, and metabolic regulatory effects.[6][7][8] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the diverse biological activities of 10-HDA, focusing on its interactions with key signaling pathways and cellular components. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Signaling Pathways Modulated by 10-HDA

10-HDA exerts its pleiotropic effects by modulating several critical intracellular signaling pathways. These include pathways central to inflammation, cell survival, metabolism, and stress response.

Anti-inflammatory Mechanisms via NF-κB and MAPK Signaling

A significant body of research points to the potent anti-inflammatory properties of 10-HDA, primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of pro-inflammatory cytokines.[2] Studies have demonstrated that 10-HDA can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-8 in human colon cancer cells (WiDr).[2][3][6] This inhibitory effect is associated with a dose-dependent reduction in NF-κB expression.[2][6] For instance, in WiDr cells, 10-HDA inhibited NF-κB expression with rates ranging from 6.56% to 68.9%.[2][6] Furthermore, 10-HDA has been shown to suppress LPS-induced neuroinflammation by inhibiting NF-κB signaling.[9]

MAPK Pathway: The MAPK pathways, including p38 and c-Jun N-terminal kinase (JNK), are also crucial in mediating inflammatory responses. Research has shown that 10-HDA can reduce the TNF-α-induced gene expression of matrix metalloproteinase-1 (MMP-1) and MMP-3 by inhibiting the activation of the p38 and JNK/AP-1 signaling pathways, without affecting the ERK cascade or NF-κB activity in the same context.[10] This suggests a targeted mechanism for its anti-inflammatory action in conditions like rheumatoid arthritis.[10]

Metabolic Regulation via PI3K/AKT and AMPK Signaling

10-HDA plays a significant role in regulating glucose metabolism and cellular energy homeostasis through the PI3K/AKT and AMPK signaling pathways.

PI3K/AKT Pathway: In the context of type 2 diabetes, 10-HDA has been shown to exert hypoglycemic effects by modulating the PI3K/AKT/GSK3β signaling pathway.[11][12] Administration of 10-HDA in diabetic mice led to increased levels of phosphorylated PI3K, AKT, and GSK3β, which are key components of the insulin signaling cascade that promotes glucose uptake and glycogen synthesis.[11][12]

AMPK Pathway: 10-HDA alleviates non-alcoholic fatty liver disease (NAFLD) by activating the AMPK-α signaling pathway.[8] Furthermore, 10-HDA has been found to protect against lipopolysaccharide (LPS)-induced blood-brain barrier dysfunction by activating the AMPK/PI3K/AKT pathway.[13][14] This activation helps in maintaining the integrity of tight junction proteins.[14]

Lifespan Extension via TOR Signaling

In the nematode Caenorhabditis elegans, 10-HDA has been shown to extend lifespan.[1][15] This effect is independent of the insulin-like signaling (ILS) pathway but is mediated through dietary restriction and the Target of Rapamycin (TOR) signaling pathways.[1][15] The fact that 10-HDA does not further extend the lifespan of long-lived mutants in the TOR pathway component daf-15 (Raptor) suggests that it shares longevity control mechanisms with TOR signaling.[1]

Neuroprotection and Autophagy

10-HDA exhibits neuroprotective properties, in part by inducing autophagy.[16] It can activate SIRT1, which in turn deacetylates key autophagy-related proteins like LC3 and BECN1, leading to the initiation of the autophagic process.[16] This mechanism suggests a role for 10-HDA in clearing damaged cellular components and protecting against neurodegeneration.[16][17] In models of ischemic stroke, 10-HDA supplementation significantly reduced brain infarction and was associated with reduced levels of active caspase-3 and PARP-1, key markers of apoptosis.[18][19]

Receptor Interactions and Other Mechanisms

While much of the known action of 10-HDA is through the modulation of intracellular signaling, some evidence points to direct interactions with cellular receptors and other mechanisms.

-

Histone Deacetylase (HDAC) Inhibition: 10-HDA has been identified as a potential Histone Deacetylase inhibitor (HDACi).[2][3][6] This activity could contribute to its anti-inflammatory and anti-proliferative effects by altering gene expression.

-

Free Fatty Acid Receptor 4 (FFAR4): 10-HDA is suggested to protect against bone loss by inhibiting NF-κB signaling downstream of FFAR4, also known as GPR120.[8]

-

Reactive Oxygen Species (ROS) Modulation: 10-HDA can induce ROS-mediated apoptosis in A549 lung cancer cells.[8] Conversely, it can also act as a scavenger of hydroxyl radicals, thereby protecting vascular smooth muscle cells from oxidative damage.[13][20]

Quantitative Data Summary

The biological effects of 10-HDA are dose-dependent. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of 10-HDA

| Biological Effect | Cell Line | Concentration Range | IC50 | Key Findings | Reference |

| Anti-proliferative | WiDr (colon cancer) | 0.1–5 mM | - | 82.82% inhibition at 3 mM | [2][6] |

| Anti-proliferative | A549 (lung cancer) | 1-100 μM | 22.68 μM | Weak cytotoxicity in normal cells | [8] |

| Anti-proliferative | NCI-H460 (lung cancer) | 1-100 μM | 44.03 μM | - | [8] |

| Anti-proliferative | NCI-H23 (lung cancer) | 1-100 μM | 44.79 μM | - | [8] |

| Anti-proliferative | SU-DHL-2 | - | ~1000 µg/mL | - | [21] |

| Anti-proliferative | HepG2 (liver cancer) | - | 59.6 µg/mL | No significant effect on normal cells | [22] |

| Anti-inflammatory | WiDr (colon cancer) | 0.1–3 mM | - | Inhibition of TNF-α, IL-1β, IL-8 | [2][6] |

| Angiogenesis Inhibition | HUVECs | 20-500 μM | - | Inhibition of VEGF-induced tube formation | [8] |

| Apoptosis Induction | A549 (lung cancer) | 30 μM | - | ROS-mediated apoptosis | [8] |

| Antibacterial | P. larvae | 0.2 µg/µL | - | Strong inhibitory effect at pH 5.5 | [23] |

Table 2: In Vivo Efficacy of 10-HDA

| Biological Effect | Animal Model | Dosage | Key Findings | Reference |

| Hypoglycemic | Type 2 Diabetic Mice | 100 mg/kg body weight | Reduced blood glucose, increased insulin | [11] |

| Neuroprotective | Rat (Ischemic Stroke) | - | Reduced brain infarction | [18][19] |

Experimental Protocols

The investigation of 10-HDA's molecular mechanisms employs a range of standard and advanced molecular and cellular biology techniques.

Cell Proliferation and Viability Assays

-

MTT Assay: To assess the rate of cell proliferation, cells are treated with various concentrations of 10-HDA for a specified period. 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is then added to the culture medium. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically to determine the extent of cell proliferation.[2][6]

Cytokine and Protein Quantification

-

Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify the production of cytokines (e.g., TNF-α, IL-1β, IL-8) in cell culture supernatants or biological fluids. The assay involves capturing the target protein with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody that generates a colorimetric or fluorescent signal proportional to the amount of the target protein.[2][3]

-

Western Blotting: This technique is used to detect and quantify specific proteins (e.g., NF-κB, p-AKT, tight junction proteins) in cell lysates. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection and quantification.[14]

Analysis of Gene Expression

-

Real-Time PCR (RT-PCR): To analyze the expression of specific genes, total RNA is first extracted from cells or tissues and reverse-transcribed into complementary DNA (cDNA). RT-PCR is then used to amplify and quantify the target cDNA, allowing for the determination of relative gene expression levels.[22]

Extraction and Quantification of 10-HDA

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the quantification of 10-HDA in royal jelly or experimental samples. The protocol typically involves solvent extraction of the lipid fraction, followed by separation on a C18 column and detection using a UV detector at approximately 210 nm.[7][20]

Conclusion and Future Directions

10-Hydroxy-2-decenoic acid is a multifaceted bioactive compound with a well-documented impact on several key signaling pathways that are central to human health and disease. Its ability to modulate inflammation, metabolism, cell survival, and aging processes through pathways such as NF-κB, PI3K/AKT, AMPK, and TOR signaling highlights its therapeutic potential. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research and development.

Future investigations should focus on elucidating the specific receptor-ligand interactions of 10-HDA to better understand its upstream mechanisms of action. The potential for synergistic effects with other compounds and the development of more potent synthetic analogs also represent promising avenues for future research. A deeper understanding of its in vivo pharmacokinetics and pharmacodynamics will be crucial for translating the promising preclinical findings into clinical applications.

References

- 1. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]

- 7. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism [frontiersin.org]

- 14. Trans-10-hydroxy-2-decenoic acid alleviates LPS-induced blood-brain barrier dysfunction by activating the AMPK/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective properties of queen bee acid by autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. edelweisspublications.com [edelweisspublications.com]

- 18. researchgate.net [researchgate.net]

- 19. Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. 10-HDA, A Major Fatty Acid of Royal Jelly, Exhibits pH Dependent Growth-Inhibitory Activity Against Different Strains of Paenibacillus larvae [mdpi.com]

The Role of 10-HDA in Honeybee Caste Determination: An Epigenetic Perspective

Issued: November 18, 2025

Abstract

In the honeybee, Apis mellifera, the development of female larvae into either a queen or a worker is a classic example of environmentally driven phenotypic plasticity. This differentiation is not determined by genetics but by the diet provided to the larvae.[1][2] Larvae destined to become queens are fed exclusively on royal jelly (RJ), a complex secretion from the hypopharyngeal and mandibular glands of young worker bees.[1][3] In contrast, worker-destined larvae are switched to a diet of worker jelly, which contains honey and pollen, after the first three days.[2] A key bioactive component of royal jelly, trans-10-hydroxy-2-decenoic acid (10-HDA), has been identified as a significant factor in this process. This technical guide provides an in-depth analysis of 10-HDA's mechanism of action, focusing on its role as an epigenetic modifier, and presents quantitative data and detailed experimental protocols relevant to its study.

Mechanism of Action: 10-HDA as a Histone Deacetylase Inhibitor (HDACi)

Emerging evidence strongly suggests that the developmental switch between queen and worker is controlled by epigenetic mechanisms.[1] 10-HDA, a fatty acid that constitutes up to 5% of royal jelly by weight, has been identified as a histone deacetylase inhibitor (HDACi).[1][2][4]

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 10-HDA promotes a more relaxed chromatin state (euchromatin), which increases the accessibility of transcription factors to DNA and alters gene expression patterns.[5] This epigenetic regulation is believed to be a primary driver of the profound morphological and physiological differences between queens and workers.[1][6] Specifically, 10-HDA has been shown to inhibit HDAC3, which in turn may influence the expression of genes that regulate cell growth and development.[5][7] Furthermore, studies have shown that 10-HDA can influence the expression of DNA methyltransferase 3 (DNMT3), an enzyme crucial for DNA methylation, another key epigenetic mechanism implicated in caste determination.[5][8]

Quantitative Data on 10-HDA's Effects

The concentration of 10-HDA in the larval diet has a measurable impact on honeybee development. Studies have shown a dose-dependent relationship between 10-HDA concentration and the physical and molecular characteristics of emerging bees.

Effect on Emergence Weight and Gene Expression

In a key study, newly hatched larvae were fed artificial diets with varying concentrations of 10-HDA. The results demonstrated that increasing the dosage of 10-HDA significantly reduced the emergence weight of adult bees.[5][8] This was accompanied by significant changes in the expression levels of crucial epigenetic regulatory genes, HDAC3 and DNMT3.[5][8]

| Treatment Group | 10-HDA Concentration in Diet | Average Emergence Weight (mg) | HDAC3 Expression (Relative to Control) | DNMT3 Expression (Relative to Control) |

| Control (C) | 1.10% | ~125 | 1.0 (baseline) | 1.0 (baseline) |

| Treatment 1 (T1) | 1.70% | ~118 | Significantly Up-regulated | Significantly Down-regulated |

| Treatment 2 (T2) | 2.30% | ~115 | Significantly Up-regulated | Up-regulated (relative to T1) |

| Treatment 3 (T3) | 2.90% | ~112 | Significantly Up-regulated | Up-regulated (relative to T1) |

| Table 1. Summary of quantitative effects of dietary 10-HDA on worker bee development. Data compiled from studies by Wang et al. (2012).[5][8] |

Concentration and Inhibitory Activity

The biological activity of 10-HDA is a function of its concentration in royal jelly and its potency as an enzyme inhibitor. Royal jelly contains a very high concentration of 10-HDA, which is sufficient to exert its inhibitory effect on HDACs in vivo.

| Parameter | Value | Source |

| Concentration in Royal Jelly | 2% - 6% (w/w) | [2] |

| Molar Concentration in RJ | ~100 - 300 mM | [2] |

| HDAC Inhibition (IC₅₀) | ~5 - 8 mM | [1] |

| HDAC3 Inhibition Constant (Ki) | 5.32 mM | [9] |

| Table 2. Key quantitative parameters of 10-HDA. |

Experimental Protocols

Reproducible and standardized protocols are essential for studying the effects of 10-HDA. Below are methodologies for key experiments cited in the literature.

Protocol for In Vitro Larval Rearing and 10-HDA Treatment

This protocol, adapted from Wang et al. (2012), allows for the controlled administration of 10-HDA to honeybee larvae.[5][8]

1. Basic Larval Diet (BLD) Preparation:

-

Combine 66.7% fresh royal jelly, 6% fructose, 6% glucose, and 1% yeast extract.[5]

-

Add double-distilled water (ddH₂O) to make up the remaining volume.[5]

-

The initial concentration of 10-HDA in the BLD (derived from the base royal jelly) should be quantified via HPLC to establish a control baseline (e.g., 1.10%).[5]

2. Treatment Diet Preparation:

-

Prepare separate batches of BLD.

-

Add pure 10-HDA (purity >98%) to achieve the desired final concentrations (e.g., 1.70%, 2.30%, 2.90%).[5][8]

-

Adjust the volume of ddH₂O to ensure all diets have the same basic composition percentages.[5]

-

Store all prepared diets at -80°C and warm to 35°C before use.[5]

3. Larval Rearing:

-

Graft newly hatched larvae (<12 hours old) into 48-well cell culture plates.

-

Maintain larvae in an incubator at 35°C and ~90% relative humidity.[8]

-

Feed larvae every 12 hours with 200µl of the appropriate fresh diet per well.[8]

4. Data Collection:

-

For gene expression analysis, collect larvae at the 3rd instar, pool them, and flash-freeze in liquid nitrogen.[8]

-

For developmental analysis, continue rearing until pupation and eclosion.

-

Weigh newly emerged adult bees to determine the effect on final body mass.[5][8]

Protocol for Quantification of 10-HDA via HPLC

This protocol is a generalized method based on common practices for analyzing 10-HDA in royal jelly products.[3][10]

1. Standard and Sample Preparation:

-

Standard: Prepare a stock solution of pure 10-HDA (e.g., 1000 µg/mL) in methanol. Create a series of dilutions to generate a calibration curve.[11]

-

Internal Standard: Prepare a solution of methyl 4-hydroxybenzoate (MHB) at 100 µg/mL.[3]

-

Sample: Accurately weigh a sample of royal jelly. Dissolve it in a methanol/water mixture. Sonicate for 30 minutes to ensure complete dissolution.[3]

-

Filter the sample solution twice using 0.45 µm and 0.2 µm nylon membrane syringe filters.[3]

-

Dilute the filtered sample by mixing with an equal volume of the internal standard solution.[3]

2. HPLC Conditions:

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[3]

-

Column: Zorbax Eclipse XDB-C18 column (150 × 4.6 mm) or similar reverse-phase C18 column.[3]

-

Mobile Phase: Isocratic mixture of methanol, water, and phosphoric acid (e.g., 55:45:2.7, v/v/v).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 25°C.[3]

-

Detection Wavelength: 215 nm.[3]

3. Analysis:

-

Inject prepared standards and samples into the HPLC system.

-

Identify peaks based on retention times compared to the standards.

-

Quantify the amount of 10-HDA in the sample by comparing the peak area to the calibration curve, normalized against the internal standard.

Biosynthesis of 10-HDA

10-HDA is synthesized in the mandibular glands (MGs) of worker honeybees.[12] The production is closely linked to the age and social role of the worker bee, peaking in nurse bees (6-12 days old) who are responsible for producing royal jelly.[12] The proposed biosynthetic pathway involves multiple enzymatic steps, beginning with acetyl-CoA and proceeding through fatty acid synthesis and modification pathways. Key enzymes implicated through functional validation include acyl-CoA Delta(11) desaturase and 3-ketoacyl-CoA thiolase (KAT).[12][13]

Conclusion

The fatty acid 10-HDA is a critical, non-protein component of royal jelly that plays a pivotal role in honeybee caste determination. Its function as a histone deacetylase inhibitor provides a direct link between nutrition and the epigenetic regulation of gene expression. By altering histone acetylation, 10-HDA influences the developmental trajectory of female larvae, ultimately contributing to the distinct queen phenotype. The quantitative dose-dependent effects on bee physiology and gene expression underscore its importance. The protocols detailed herein provide a foundation for researchers to further investigate this fascinating example of developmental plasticity and explore the potential applications of 10-HDA in other biological systems, including its therapeutic potential in drug development.

References

- 1. Histone deacetylase inhibitor activity in royal jelly might facilitate caste switching in bees - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. apiservices.biz [apiservices.biz]

- 4. researchgate.net [researchgate.net]

- 5. bee.jxau.edu.cn [bee.jxau.edu.cn]

- 6. Phenotypically distinct female castes in honey bees are defined by alternative chromatin states during larval development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epigenetics Mechanisms of Honeybees: Secrets of Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of histone deacetylase 3 by metal cations and 10-hydroxy-2E-decenoic acid: Possible epigenetic mechanisms of queen-worker bee differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Epigenetic Landscape of Royal Jelly Acid: A Technical Guide to its Histone Deacetylase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core epigenetic effects of (E)-10-hydroxy-2-decenoic acid (10-HDA), the primary fatty acid component of royal jelly. The focus of this document is to provide a comprehensive overview of its mechanism of action as a histone deacetylase (HDAC) inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Epigenetic Mechanism of Action: Histone Deacetylase Inhibition

The principal epigenetic effect of 10-HDA is the inhibition of Class I and Class II histone deacetylases (HDACs)[1][2][3]. This inhibitory activity is central to many of the observed biological effects of royal jelly. By inhibiting HDACs, 10-HDA prevents the removal of acetyl groups from lysine residues on histone tails. The resulting hyperacetylation of histones leads to a more relaxed chromatin structure, known as euchromatin, which increases the accessibility of DNA to transcription factors and promotes gene expression[3][4].

Notably, studies have consistently shown that 10-HDA does not directly inhibit DNA methylation[1][3][5]. While royal jelly as a whole has been observed to have effects on DNA methylation, this is attributed to other components and is not a direct action of 10-HDA[2][6]. Any observed changes in DNA methyltransferase (DNMT) expression in response to 10-HDA are considered downstream or indirect effects[4][7].

The following diagram illustrates the primary signaling pathway of 10-HDA's epigenetic action.

Quantitative Data on HDAC Inhibition

Several studies have quantified the inhibitory effect of 10-HDA on HDACs. The following table summarizes the available data for easy comparison.